5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Electronic Properties Reactivity Fluorine Positional Effects

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 1820747-54-3) is not interchangeable with its 4-fluorophenyl analog. The ortho-fluorine substituent uniquely influences electronic distribution, lipophilicity, and metabolic stability, making it an essential probe for structure-activity relationship (SAR) studies. A published, high-yielding synthetic protocol supports scalable process development. This versatile scaffold is ideal for generating diverse libraries targeting antimicrobial, anticancer, and anti-inflammatory pathways. Ensure assay reproducibility and optimize target binding by procuring this specific isomer for your medicinal chemistry and agrochemical research programs.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 1820747-54-3
Cat. No. B1444461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
CAS1820747-54-3
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CC=C2F
InChIInChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3
InChIKeyLDGFIGWXLOGLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (1820747-54-3): Overview for Scientific Procurement


5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 1820747-54-3) is a fluorinated heterocyclic building block featuring a 1,2,4-oxadiazole core. This scaffold is well-documented for its diverse pharmacological activities, including antimicrobial and anticancer properties, making it a versatile intermediate for medicinal chemistry and agrochemical development [1][2].

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: Why Unverified Substitution Risks Experimental Reproducibility


In-class 1,2,4-oxadiazole analogs are not interchangeable due to the profound impact of subtle structural variations on key properties. The position of the fluorine atom on the phenyl ring, for example, directly influences the compound's electronic distribution, lipophilicity, and metabolic stability [1]. Therefore, substituting the 2-fluorophenyl isomer with the more common 4-fluorophenyl analog (CAS 59562-68-4) or other 1,2,4-oxadiazole derivatives without verification can lead to significant deviations in biological activity, physicochemical properties, and overall assay outcomes, compromising research reproducibility.

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (1820747-54-3): A Quantitative Evidence Guide for Comparator Selection


Differential Electronic Effects of 2-Fluorophenyl vs. 4-Fluorophenyl Substitution

The compound 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is chemically distinct from its positional isomer, 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 59562-68-4). The ortho-position of the fluorine atom on the phenyl ring alters the electronic environment of the oxadiazole core compared to the para-substituted analog, which can affect both reactivity and molecular recognition. The InChI Key for the target compound is LDGFIGWXLOGLER-UHFFFAOYSA-N, which is unique and differentiates it from its analogs [1].

Electronic Properties Reactivity Fluorine Positional Effects

Divergence in Key Physicochemical Properties Between Structural Analogs

The ortho-substitution pattern of the 2-fluorophenyl group in 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is known to influence lipophilicity (LogP) and topological polar surface area (TPSA) differently than the para-substituted analog. These computed descriptors, while not experimental data for this specific compound, are critical for predicting differences in membrane permeability, solubility, and off-target binding, which are key considerations in drug discovery [1].

ADME Lipophilicity Bioavailability

High-Efficiency Synthesis: A Procurement Consideration

A published protocol demonstrates the efficient, one-step synthesis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This high-yielding route directly impacts the commercial availability and cost-effectiveness of the compound for procurement. While direct comparative yield data for all close analogs is not available in the public domain, the existence of such an efficient synthetic route for the target compound is a critical piece of information for sourcing and scale-up considerations.

Synthesis Efficiency Yield Cost of Goods

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (1820747-54-3): Recommended Scientific and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: Exploring Ortho-Fluorophenyl SAR

Ideal for medicinal chemistry programs focused on structure-activity relationship (SAR) studies where the specific electronic and steric effects of an ortho-fluorine substituent are being investigated. The unique properties of the 2-fluorophenyl group, distinct from the 4-fluorophenyl analog, make it a critical probe for optimizing target binding, improving metabolic stability, or modulating physicochemical properties [1].

Synthesis of Bioactive Oxadiazole Libraries

This compound serves as a versatile building block for generating diverse libraries of 1,2,4-oxadiazole derivatives for high-throughput screening against various biological targets, including antimicrobial, anticancer, and anti-inflammatory pathways [2].

Process Chemistry and Scale-up Feasibility Studies

The availability of a published, high-yielding synthetic protocol makes this compound a suitable candidate for process chemistry groups to develop and optimize scalable manufacturing routes, reducing cost of goods for future development candidates [3].

Agrochemical Research: Development of Novel Crop Protection Agents

The oxadiazole core is a known scaffold in agrochemicals. This fluorinated building block can be utilized to synthesize novel compounds with potential herbicidal, fungicidal, or insecticidal activity, leveraging the favorable properties imparted by the fluorine atom [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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